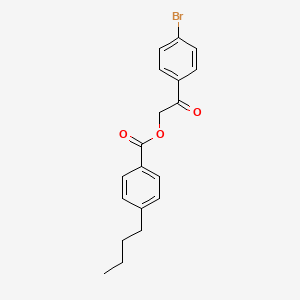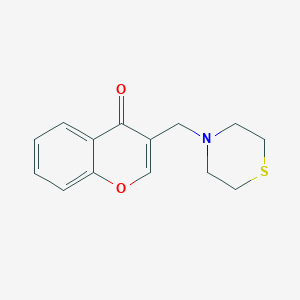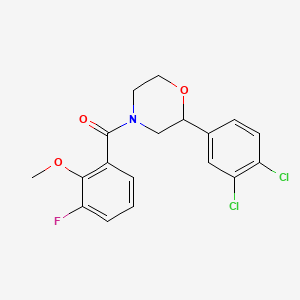
2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. BB-22 belongs to the class of synthetic cannabinoids that are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Mechanism of Action
2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate acts on the cannabinoid receptors in the brain and other parts of the body. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate is its potency, which makes it a useful tool for studying the cannabinoid receptor system. However, its potency also means that it must be used with caution in laboratory experiments. This compound is also relatively expensive compared to other synthetic cannabinoids, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another area of interest is its use in the development of new analgesic and anti-inflammatory drugs. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate involves a multi-step process that starts with the reaction of 4-bromoacetophenone with butyl acrylate in the presence of potassium carbonate as a base to form 4-bromo-α-butyl cinnamic acid. This intermediate compound is then reacted with thionyl chloride to form 4-bromo-α-butyl cinnamoyl chloride, which is then reacted with 2-oxoethyl benzoate in the presence of triethylamine to form this compound.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-butylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO3/c1-2-3-4-14-5-7-16(8-6-14)19(22)23-13-18(21)15-9-11-17(20)12-10-15/h5-12H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRYWYFGJLAOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5370817.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)


![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)
![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)